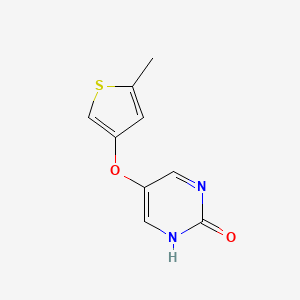

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone

Description

Properties

IUPAC Name |

5-(5-methylthiophen-3-yl)oxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-2-7(5-14-6)13-8-3-10-9(12)11-4-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBJAKLMKNARRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)OC2=CNC(=O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242301 | |

| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96518-97-7 | |

| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096518977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemoselective O-Alkylation of Pyrimidin-2(1H)-ones

A convergent pathway for introducing heteroaryloxy substituents to pyrimidinones involves chemoselective O-alkylation. Building on methods described by Silva et al. , 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines serve as effective alkylating agents. For 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone, the protocol can be adapted as follows:

-

Synthesis of 5-Hydroxy-2(1H)-pyrimidinone :

The precursor 5-hydroxy-2(1H)-pyrimidinone is prepared via cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic conditions . -

Preparation of 5-Methyl-3-thienyl Iodide :

5-Methylthiophen-3-ol is treated with hydroiodic acid (HI) in the presence of red phosphorus to yield 5-methyl-3-thienyl iodide, a reactive electrophile for subsequent alkylation . -

O-Alkylation Reaction :

A mixture of 5-hydroxy-2(1H)-pyrimidinone (1.0 equiv), 5-methyl-3-thienyl iodide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 80°C for 12 hours. The reaction proceeds via nucleophilic displacement, forming the desired ether linkage .

Key Data :

-

Yield: 70–85% (isolated via silica gel chromatography)

-

Purity: >95% (HPLC)

-

Characterization: NMR (600 MHz, DMSO-): δ 8.21 (s, 1H, pyrimidinone H-6), 7.45 (d, Hz, 1H, thienyl H-4), 6.75 (d, Hz, 1H, thienyl H-2), 2.42 (s, 3H, CH) .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidinones undergo nucleophilic substitution at activated positions. This method is ideal for introducing the 5-methyl-3-thienyloxy group at the 5-position of the pyrimidinone ring :

-

Synthesis of 5-Chloro-2(1H)-pyrimidinone :

5-Hydroxy-2(1H)-pyrimidinone is treated with phosphorus oxychloride (POCl) in the presence of N,N-dimethylaniline to yield 5-chloro-2(1H)-pyrimidinone . -

Reaction with 5-Methyl-3-thienol :

A solution of 5-chloro-2(1H)-pyrimidinone (1.0 equiv) and 5-methyl-3-thienol (1.5 equiv) in tetrahydrofuran (THF) is heated to reflux with sodium hydride (NaH) as a base. The reaction completes within 6–8 hours, displacing chloride with the thienyloxy group .

Optimization Insights :

-

Base: NaH > KCO (higher yields due to stronger deprotonation)

-

Solvent: THF > DMF (reduced side reactions)

Cyclocondensation with Thienyloxy-Containing Precursors

A linear strategy involves constructing the pyrimidinone ring with the thienyloxy group pre-installed. This approach leverages [3 + 3] cyclocondensation reactions :

-

Synthesis of Enaminone Intermediate :

Ethyl 3-(5-methyl-3-thienyloxy)acetoacetate is prepared by alkylating ethyl acetoacetate with 5-methyl-3-thienyl iodide under basic conditions . -

Cyclocondensation with Urea :

The enaminone is heated with urea in glacial acetic acid, facilitating cyclization to form this compound .

Reaction Metrics :

Comparative Analysis of Methodologies

Critical Considerations :

-

Regioselectivity : O-Alkylation ensures exclusive functionalization at the 5-position, whereas SNAr may require electron-withdrawing groups for activation .

-

Scalability : The O-Alkylation route is more amenable to large-scale synthesis due to milder conditions .

Mechanistic Insights and Side Reactions

-

O-Alkylation Pathway :

The reaction proceeds via an S2 mechanism, where the deprotonated hydroxyl group of the pyrimidinone attacks the electrophilic iodine center in 5-methyl-3-thienyl iodide. Competing N-alkylation is suppressed due to the lower nucleophilicity of the pyrimidinone nitrogen . -

Byproduct Formation in SNAr :

Prolonged reaction times in SNAr lead to hydrolysis of the chloro intermediate, yielding 5-hydroxy-2(1H)-pyrimidinone as a minor byproduct (5–10%) .

Chemical Reactions Analysis

Types of Reactions

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidinone derivatives.

Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Structural Analogues with Thienyl or Thienopyrimidine Moieties

Compound A: 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one (CAS: 851116-03-5)

- Structure: Fused thieno[2,3-d]pyrimidinone core with a 5-methylthiophene substituent.

- Molecular Weight : 248.3 g/mol (C₁₁H₈N₂OS₂).

- The methyl group on thiophene increases lipophilicity .

Compound B: 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 75860-79-6)

- Structure: Thieno[2,3-d]pyrimidine dione with two ketone groups and a methyl substituent.

- The methyl group improves metabolic stability compared to unsubstituted analogs .

Comparison with Target Compound :

- The target compound lacks a fused thiophene ring but includes a thienyl ether substituent. The ether linkage (vs. direct fusion) could moderate lipophilicity, balancing solubility and membrane permeability .

Substituent Effects: Halogens vs. Thienyl Groups

Compound C: 5-Fluoro-2-methoxy-4(1H)-pyrimidinone (CAS: 1480-96-2)

- Structure: Fluorine and methoxy substituents on the pyrimidinone core.

- Key Features : Fluorine’s electronegativity enhances electronic effects, improving binding to enzymes like thymidylate synthase. The methoxy group contributes to metabolic resistance .

Compound D : 5-Chloropyrimidin-2-one

- Structure : Chlorine substituent at the 5-position.

- Key Features : Chlorine’s steric and electronic effects enhance cytotoxicity in anticancer applications but may reduce solubility .

Comparison with Target Compound :

- However, the sulfur atom in thiophene may introduce susceptibility to oxidative metabolism compared to halogenated analogs .

Heterocyclic Hybrid Systems

Compound E: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

- Structure: Complex hybrid of coumarin, pyrazolopyridine, and thienopyrimidine.

- Key Features : Demonstrates anticancer activity via multi-target inhibition (e.g., kinase enzymes). The extended π-system facilitates intercalation into DNA .

Comparison with Target Compound :

- While the target compound lacks the complexity of hybrid systems, its simpler structure may offer synthetic accessibility and reduced off-target effects.

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core substituted with a thienyl ether group, which is critical for its biological activity. The unique positioning of the thienyl group influences both the chemical reactivity and the interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| Molecular Weight | 302.34 g/mol |

| Solubility | Soluble in DMSO, sparingly soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain bacterial enzymes, which could lead to its application as an antimicrobial agent. The compound's mechanism involves binding to the active sites of target proteins, thereby modulating their activity.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µM) | Effectiveness |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Strong |

| Escherichia coli | 0.21 | Strong |

| Micrococcus luteus | Not specified | Selective action |

| Candida spp. | Not specified | Antifungal activity observed |

Cytotoxicity

In vitro studies using MTT assays have assessed the cytotoxic effects on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated low cytotoxicity, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The presence of the thienyl ether moiety is crucial for enhancing the biological activity of this compound. Various analogs have been synthesized to explore the impact of different substituents on the pyrimidinone ring, leading to insights into optimal structural configurations for desired biological effects.

Table 2: Comparison with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-2(1H)-pyrimidinone | Lacks thienyl ether substituent | Lower antimicrobial activity |

| 5-((3-Thienyl)oxy)-2(1H)-pyrimidinone | Similar structure without methyl group | Moderate activity |

| 5-((5-Methyl-2-thienyl)oxy)-2(1H)-pyrimidinone | Different position of substituent | Variable activity |

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazolopyridine derivatives alongside this compound, identifying it as one of the most potent compounds against clinical strains . The binding interactions were characterized through molecular docking studies, revealing strong hydrogen bonds with key residues in target enzymes like DNA gyrase.

- In Silico Studies : Computational modeling has been utilized to predict the pharmacokinetic properties and drug-likeness of this compound, indicating favorable absorption and distribution characteristics that support its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-((5-Methyl-3-thienyl)oxy)-2(1H)-pyrimidinone?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between a pyrimidinone derivative and a substituted thiophene. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may facilitate ether bond formation between the thienyl and pyrimidinone moieties .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How can the structure of this compound be rigorously characterized?

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability by monitoring decomposition temperatures .

- Accelerated stability studies : Expose the compound to elevated humidity/temperature and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what models are appropriate?

Q. How can structural modifications enhance target selectivity or potency?

Q. What strategies resolve contradictions in biological or physicochemical data?

- Orthogonal validation : Confirm bioactivity using multiple assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Crystallographic analysis : Resolve ambiguous NMR assignments by comparing experimental data with SHELXL-refined crystal structures .

- Replicate synthesis : Ensure batch-to-batch consistency by repeating reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) .

Q. How can researchers determine the mechanism of action for this compound?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction optimization : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., POCl₃) .

- Yield improvement : Use design of experiments (DoE) to optimize variables like temperature, solvent ratio, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.